

# Application Notes and Protocols for Borylation Reactions Using $\text{NiCl}_2\text{-glyme}$ Catalyst

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## Compound of Interest

Compound Name:	Dichloronickel(II); 1,2-dimethoxyethane
Cat. No.:	B1356937

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These application notes provide a comprehensive guide to performing nickel-catalyzed borylation reactions, with a specific focus on the use of Nickel(II) chloride ethylene glycol dimethyl ether complex ( $\text{NiCl}_2\text{-glyme}$ ) as a catalyst precursor. This cost-effective and readily available nickel source serves as a powerful tool for the synthesis of valuable aryl- and heteroarylboronate esters, key intermediates in pharmaceutical and materials science.

## Introduction

The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of carbon-boron bonds. While palladium catalysts have been traditionally employed, nickel catalysis has emerged as a more economical and sustainable alternative.  $\text{NiCl}_2\text{-glyme}$ , in conjunction with appropriate ligands, offers an effective catalytic system for the borylation of a wide range of substrates, including aryl halides and pseudohalides. These protocols detail the general procedures and reaction parameters for successful borylation reactions.

## Data Presentation: A Comparative Overview of Nickel-Catalyzed Borylation

The following table summarizes typical reaction conditions and yields for the nickel-catalyzed borylation of various aryl halides. While specific examples utilizing  $\text{NiCl}_2\text{-glyme}$  are highlighted,

data from closely related Ni(II) precatalysts are also included to provide a broader context and guide for reaction optimization.

Entry	Aryl Halide Substrate	Borating Agent	Ni Pre-catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	4-Bromo anisole	B <sub>2</sub> (OH) <sub>4</sub>	NiCl <sub>2</sub> (dppp) (1)	PPh <sub>3</sub> (2)	DIPEA	Ethanol	80	-	91[1]
2	4-Chloro toluene	B <sub>2</sub> (pin) <sub>2</sub>	NiCl <sub>2</sub> (dppp)/dppf (10/5)	dppf	Cs <sub>2</sub> CO <sub>3</sub>	Toluene	100	18	85
3	3-Bromo pyridine	B <sub>2</sub> (OH) <sub>4</sub>	NiCl <sub>2</sub> (dppp) (3)	PPh <sub>3</sub> (6)	DIPEA	Ethanol	RT	6	88[1]
4	2-Bromo naphthalene	B <sub>2</sub> (OH) <sub>4</sub>	NiCl <sub>2</sub> (dppp) (0.1)	PPh <sub>3</sub> (0.2)	DIPEA	Ethanol	RT	8	81[1]
5	Methyl 4-bromo benzoate	B <sub>2</sub> (pin) <sub>2</sub>	NiCl <sub>2</sub> (glyme) (5)	dppf (5)	K <sub>3</sub> PO <sub>4</sub>	Dioxane	80	12	75
6	1-Bromo-4-(trifluoromethyl)benzene	B <sub>2</sub> (pin) <sub>2</sub>	NiBr <sub>2</sub> ·diglyme (5)	pybox (6.6)	NaOtBu	THF	RT	12	92[2]

## Experimental Protocols

### General Protocol for the Borylation of Aryl Bromides using $\text{NiCl}_2\text{-glyme}$ and Bis(pinacolato)diboron

This protocol provides a general method for the Miyaura borylation of aryl bromides. For electron-deficient or sterically hindered substrates, optimization of the ligand, base, and temperature may be necessary.

#### Materials:

- $\text{NiCl}_2\text{-glyme}$
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Bis(pinacolato)diboron ( $\text{B}_2(\text{pin})_2$ )
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ ), anhydrous
- Aryl bromide
- Anhydrous 1,4-dioxane
- Standard Schlenk line and glassware
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add  $\text{NiCl}_2\text{-glyme}$  (0.05 mmol, 5 mol%), dppf (0.05 mmol, 5 mol%), and  $\text{B}_2(\text{pin})_2$  (1.5 mmol, 1.5 equiv.).
- Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
- Reagent Addition: Under a positive pressure of the inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv.) and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).

- Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
- Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## Protocol for the Borylation of Heteroaryl Halides using a $\text{NiCl}_2(\text{dppp})/\text{PPh}_3$ System

This method is particularly effective for the borylation of various heteroaryl halides using the more economical tetrahydroxydiboron ( $\text{B}_2(\text{OH})_4$ ).  $\text{NiCl}_2\text{-glyme}$  can be used as an alternative to  $\text{NiCl}_2(\text{dppp})$  in this protocol.[\[1\]](#)

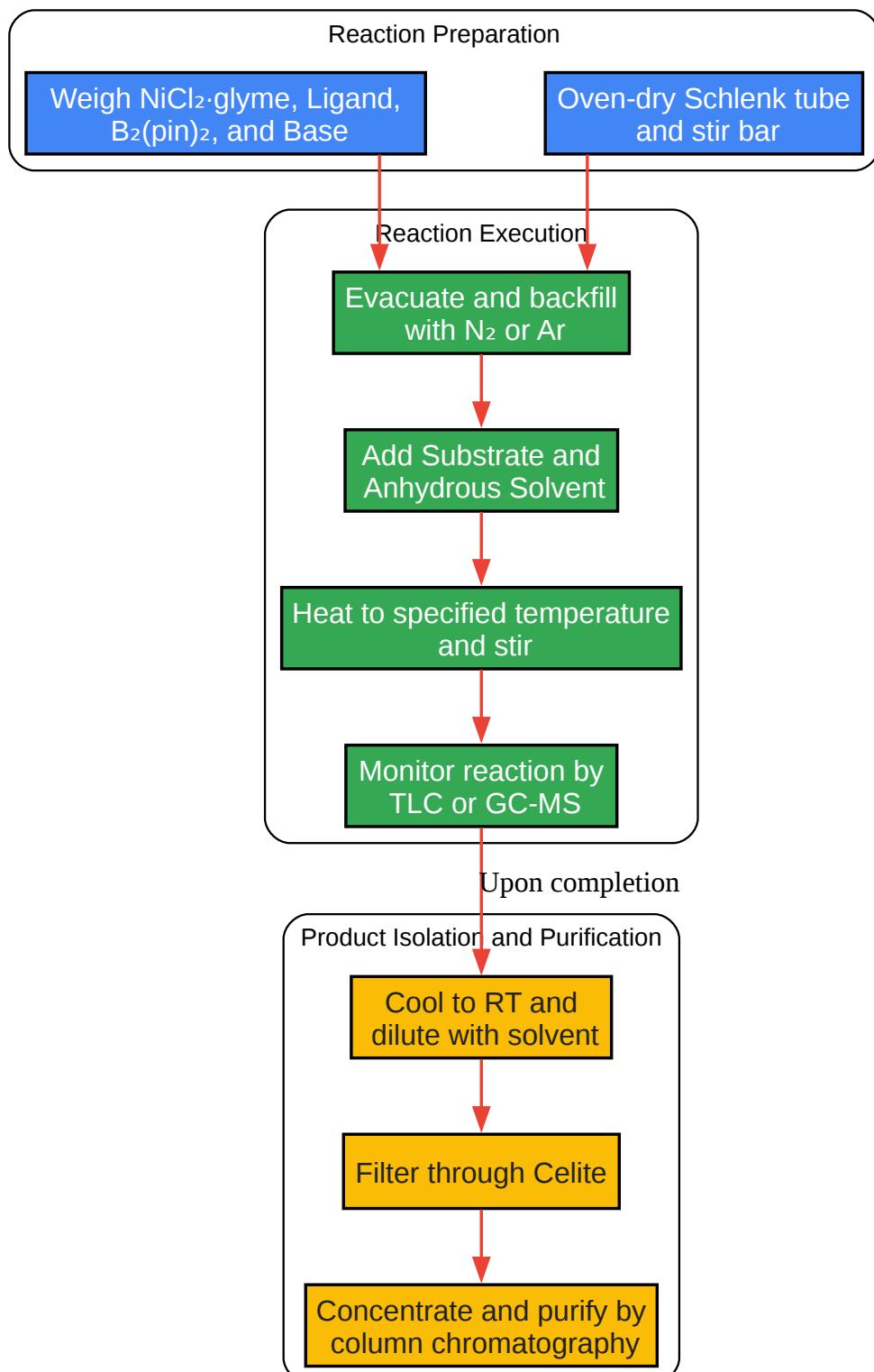
### Materials:

- $\text{NiCl}_2(\text{dppp})$  or  $\text{NiCl}_2\text{-glyme}$
- Triphenylphosphine ( $\text{PPh}_3$ )
- Tetrahydroxydiboron ( $\text{B}_2(\text{OH})_4$ )
- Diisopropylethylamine (DIPEA)
- Heteroaryl halide
- Degassed absolute ethanol
- Standard Schlenk line and glassware
- Inert atmosphere (Nitrogen or Argon)

### Procedure:

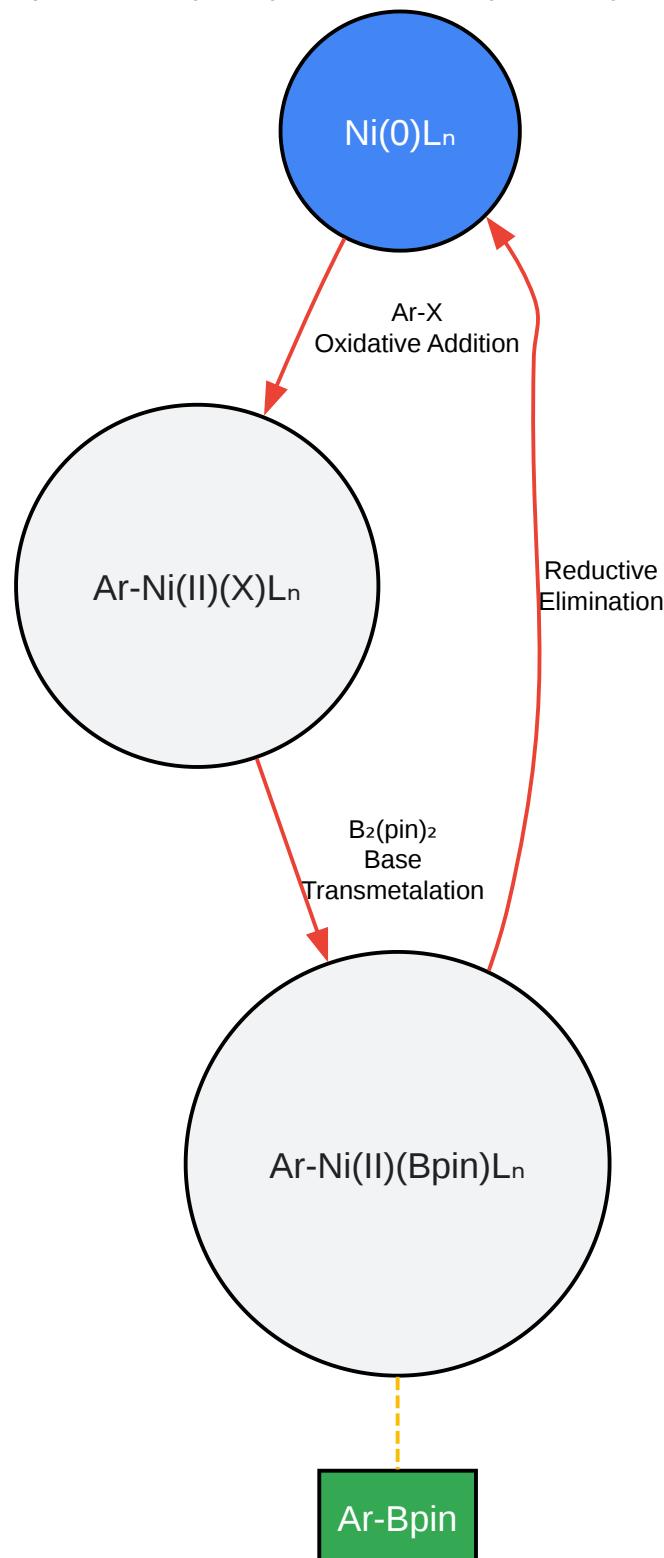
- Reaction Setup: In a glovebox or under a stream of inert gas, add  $\text{NiCl}_2(\text{dppp})$  (0.03 mmol, 3 mol%) and  $\text{PPh}_3$  (0.06 mmol, 6 mol%) to an oven-dried vial.
- Reagent Addition: Add the heteroaryl halide (1.0 mmol, 1.0 equiv.) and  $\text{B}_2(\text{OH})_4$  (1.5 mmol, 1.5 equiv.).
- Solvent and Base Addition: Add degassed absolute ethanol (5 mL) followed by DIPEA (3.0 mmol, 3.0 equiv.) via syringe.
- Reaction: Seal the vial and stir the reaction mixture at room temperature for 6-12 hours. For less reactive substrates, heating to 80 °C may be required.[1]
- Work-up and Conversion to Potassium Trifluoroborate Salt: Upon completion, remove the solvent under reduced pressure. To the crude boronic acid, add a saturated aqueous solution of  $\text{KHF}_2$  (5 mL) and stir vigorously for 1 hour.
- Purification: Collect the resulting potassium trifluoroborate salt by vacuum filtration, wash with cold water and diethyl ether, and dry under high vacuum.

## Visualizations

General Workflow for  $\text{NiCl}_2\text{-glyme}$  Catalyzed Borylation[Click to download full resolution via product page](#)

Caption: General workflow for  $\text{NiCl}_2\text{-glyme}$  catalyzed borylation.

## Simplified Catalytic Cycle for Ni-Catalyzed Borylation

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Caption: Simplified catalytic cycle for Ni-catalyzed borylation.

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## References

- 1. Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxydiboron [B<sub>2</sub>(OH)<sub>4</sub>] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, To Generate Carbon-Boron Bonds [organic-chemistry.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Borylation Reactions Using NiCl<sub>2</sub>·glyme Catalyst]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356937#experimental-guide-for-borylation-reactions-using-nicl2-glyme-catalyst>]

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